Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring substituted with various functional groups. These include an ethyl carboxylate group, a 4-amino group, and a 3-chloro-4-fluorophenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, and the ethyl carboxylate could undergo ester hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Structural Properties
One study focuses on the synthesis and spectroscopic analysis of novel substituted 1,3-thiazolidin-4-ones, highlighting the diverse synthetic routes and intermediate formations that could be relevant for the synthesis and application of Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. This research provides a foundation for understanding the chemical behavior and potential utility of similar compounds (Issac & Tierney, 1996).
Biological and Chemical Properties of Related Compounds
Further investigations into 1,3-azoles, including thiazoles, detail their chemical and biological properties, suggesting applications in medicinal chemistry due to their observed activities, such as anti-inflammatory, antioxidant, and antimicrobial effects. This information could guide research into the applications of this compound in similar areas (Abdurakhmanova et al., 2018).
Potential for Heterocyclic Synthesis
The utility of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as precursors in the synthesis of various heterocyclic compounds, including thiazoles, underlines the synthetic versatility and potential applications of this compound in developing new pharmaceuticals or research tools (Gomaa & Ali, 2020).
Pharmacological Importance
Studies on 1,3-thiazolidin-4-ones emphasize their significant pharmacological potential, hinting at the possibilities for this compound to serve as a precursor or active compound in drug development, especially considering their roles in various disease treatments (Santos et al., 2018).
Future Directions
Properties
IUPAC Name |
ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)6-3-4-8(14)7(13)5-6/h3-5H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFBPBKVBDVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129232 | |
Record name | Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312922-20-6 | |
Record name | Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312922-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-amino-3-(3-chloro-4-fluorophenyl)-2,3-dihydro-2-thioxo-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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